molecular formula C11H12O3 B1356500 2-(Isochroman-1-yl)acetic acid CAS No. 22901-11-7

2-(Isochroman-1-yl)acetic acid

Cat. No.: B1356500
CAS No.: 22901-11-7
M. Wt: 192.21 g/mol
InChI Key: CTZWEXAQFFYMQD-UHFFFAOYSA-N
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Description

2-(Isochroman-1-yl)acetic acid (CAS 22901-11-7) is a heterocyclic carboxylic acid with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its structure comprises an isochroman ring (a fused benzene and tetrahydropyran system) linked to an acetic acid moiety. The compound is primarily used in research settings, with a purity exceeding 98%, and requires storage at 2–8°C in sealed conditions to prevent moisture degradation . Its (S)-enantiomer (CAS 170856-84-5) shares the same formula but exhibits stereospecific properties relevant to pharmacological studies .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZWEXAQFFYMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536184
Record name (3,4-Dihydro-1H-2-benzopyran-1-yl)acetic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22901-11-7
Record name 3,4-Dihydro-1H-2-benzopyran-1-acetic acid
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Record name (3,4-Dihydro-1H-2-benzopyran-1-yl)acetic acid
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Record name 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isochroman-1-yl)acetic acid typically involves the nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles. This reaction is influenced by the nature of the nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors . Another method involves the oxidation of isochromans using [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Isochroman-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Isochroman-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Isochroman-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Ethyl 2-(Isochroman-1-yl)acetate (CAS 170856-55-0)

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Key Differences: The carboxylic acid group in 2-(Isochroman-1-yl)acetic acid is esterified to an ethyl group, enhancing lipophilicity and altering solubility . The ester derivative is more suitable for organic synthesis (e.g., hydrolysis to regenerate the acid) and may exhibit improved membrane permeability in biological studies.

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs), suggesting divergent biological targets compared to the isochroman-based compound.

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Molecular Formula : C₁₉H₂₄O₃S
  • Molecular Weight : 332.44 g/mol
  • Key Differences :
    • Features a benzofuran core (oxygen-containing heterocycle) with a cyclohexyl group and thioether substituent, increasing steric bulk and sulfur-mediated reactivity .
    • Crystal structure analysis reveals dimerization via O–H···O hydrogen bonds and stabilization through C–H···C interactions, contrasting with the isochroman compound’s uncharacterized crystal packing .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Key Differences :
    • A phenylacetic acid derivative with bromine (electron-withdrawing) and methoxy (electron-donating) substituents, altering electronic properties and reactivity .
    • Used in synthesizing anticancer agents like Combretastatin A-4, highlighting its role in medicinal chemistry compared to the isochroman compound’s underexplored bioactivity .

2-(Azepan-1-yl)acetic Acid (CAS 52703-80-7)

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Differences: Contains a seven-membered azepane ring, offering greater conformational flexibility than the rigid isochroman system .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 22901-11-7 C₁₁H₁₂O₃ 192.21 Isochroman, carboxylic acid Research, pharmacology
Ethyl 2-(isochroman-1-yl)acetate 170856-55-0 C₁₃H₁₆O₃ 220.26 Isochroman, ester Organic synthesis
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ 189.21 Indole, carboxylic acid Pharmaceutical intermediates
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - C₁₉H₂₄O₃S 332.44 Benzofuran, thioether, carboxylic acid Crystal engineering, bioactivity studies
2-(3-Bromo-4-methoxyphenyl)acetic acid - C₉H₉BrO₃ 245.07 Bromophenyl, methoxy, carboxylic acid Anticancer agent synthesis
2-(Azepan-1-yl)acetic acid 52703-80-7 C₈H₁₅NO₂ 157.21 Azepane, carboxylic acid Drug design, solubility studies

Key Research Findings

  • Structural Influence on Reactivity : The isochroman ring’s rigidity may limit conformational adaptability in binding interactions compared to flexible azepane or indole systems .
  • Synthetic Utility : Ester derivatives (e.g., ethyl 2-(isochroman-1-yl)acetate) serve as intermediates for modifying solubility and reactivity in synthetic pathways .

Biological Activity

Overview

2-(Isochroman-1-yl)acetic acid, with the molecular formula C11H12O3, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of isochroman, which is characterized by a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. Its unique structure allows it to participate in various chemical reactions and has implications in medicinal chemistry.

The synthesis of this compound typically involves nucleophilic substitution reactions, where alkyl fluorides react with O- and N-nucleophiles. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in forming derivatives with potential biological activity.

PropertyValue
IUPAC Name2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
CAS Number22901-11-7

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The compound's mechanism of action is believed to involve its interaction with specific molecular targets and pathways, influencing biological processes through its derivatives.

Antioxidant Activity

Studies have demonstrated that compounds similar to this compound possess significant antioxidant capacity. The Oxygen Radical Absorbance Capacity (ORAC) assay is commonly used to evaluate the antioxidant activity of phenolic compounds. While specific ORAC values for this compound are not extensively documented, related compounds show promising antioxidant effects .

The biological activity of this compound may be attributed to its ability to modulate oxidative stress and inflammation through various pathways:

  • Antioxidant Pathways : The compound may enhance cellular defenses against oxidative damage by scavenging free radicals.
  • Cytokine Modulation : It may downregulate pro-inflammatory cytokines, contributing to reduced inflammation.
  • Apoptotic Induction : The compound might trigger apoptotic pathways in malignant cells, leading to their death.

Table 2: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundPotential (not quantified)Inhibitory effects observedInduces apoptosis in cell lines
Isochroman-3-carboxylic acidModerateSignificantLimited evidence
Isochroman-4-olHighModerateModerate

Q & A

What are the recommended methodologies for synthesizing 2-(Isochroman-1-yl)acetic acid with high purity?

Basic Research Question
A regioselective bromination or functionalization approach, analogous to the synthesis of structurally related arylacetic acids, is often employed. For example, bromine in acetic acid can be used to introduce substituents while maintaining the integrity of the isochroman ring . Key steps include:

  • Stepwise functionalization : Protect reactive groups (e.g., carboxylic acid) before introducing substituents to minimize side reactions .
  • Purification : Recrystallization from ethanol or methanol is effective for isolating high-purity crystals, as demonstrated for 2-(3-Bromo-4-methoxyphenyl)acetic acid (yield: 75%, purity: 95%) .
  • Validation : NMR and melting point analysis confirm identity, while single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Question
The SHELX program suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures. Critical steps include:

  • Hydrogen atom placement : Use riding models with standardized C–H distances (e.g., 0.95 Å for sp² carbons, 0.98 Å for methyl groups) .
  • Thermal displacement parameters : Set Uiso(H)U_{iso}(H) as 1.2–1.5×UeqU_{eq} of the parent atom to account for thermal motion .
  • Outlier handling : Apply statistical tests (e.g., Prince & Nicholson) to exclude reflections with Fo/Fc>4σ|F_o|/|F_c| > 4σ, improving RR-factor reliability .
    For macromolecular analogs, SHELXPRO interfaces with pipelines for high-throughput phasing .

What strategies mitigate data contradictions in spectroscopic characterization of this compound derivatives?

Advanced Research Question
Discrepancies between NMR, IR, and SCXRD data often arise from dynamic effects or crystallographic packing. To resolve these:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., ring puckering in isochroman) by observing signal coalescence at elevated temperatures .
  • Hydrogen bonding analysis : Use SCXRD to detect intermolecular interactions (e.g., R22(8)R_2^2(8) dimers) that alter spectroscopic profiles .
  • DFT calculations : Compare experimental and computed IR spectra to validate assignments, adjusting for solvent effects in the theoretical model .

How can hydrogen bonding motifs in this compound crystals inform material design?

Basic Research Question
SCXRD reveals that carboxylic acid groups form centrosymmetric dimers via O–H···O bonds, a motif critical for stabilizing crystal lattices. For example:

  • Dimer geometry : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, dimers exhibit a dihedral angle of 78.15° between the phenyl and acetic acid planes, influencing mechanical properties .
  • Electron density maps : Use ORTEP-3 to visualize displacement ellipsoids and quantify torsional strain (e.g., methoxy group coplanarity: 1.2° deviation) .
    These insights guide the design of co-crystals with tailored solubility or stability .

What experimental protocols validate the electronic effects of substituents on the isochroman ring?

Advanced Research Question
Substituent electronic properties (e.g., electron-withdrawing bromine) alter bond angles and reactivity:

  • Crystallographic angles : Measure C–C–C angles at substituents. For example, bromine increases angles to 121.5° vs. 118.2° for methoxy groups, reflecting its electron-withdrawing nature .
  • Reactivity assays : Compare reaction rates in Perkin condensations. Electron-deficient rings accelerate decarboxylation, as shown in Combretastatin A-4 syntheses .
  • Computational modeling : Calculate Mulliken charges or electrostatic potentials to predict regioselectivity in electrophilic substitutions .

How should researchers address reproducibility challenges in synthesizing this compound derivatives?

Basic Research Question
Adhere to standardized reporting guidelines:

  • Detailed protocols : Specify stoichiometry, solvent purity, and reaction times (e.g., "stirred in acetic acid at 25°C for 60 minutes") .
  • Error documentation : Quantify deviations (e.g., 13.6% titration error due to NaOH spillage) and implement safeguards like automated burettes .
  • Data sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with full refinement parameters (e.g., R1=0.045R_1 = 0.045, wR2=0.112wR_2 = 0.112) .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question
Leverage quantum mechanical and molecular dynamics simulations:

  • Solubility prediction : Use COSMO-RS to compute activity coefficients in water/organic mixtures .
  • pKa estimation : Apply DFT at the B3LYP/6-311+G(d,p) level to model deprotonation energies, benchmarked against experimental titration data .
  • Crystal structure prediction : Monte Carlo packing algorithms (e.g., USPEX) generate plausible polymorphs, validated against SCXRD .

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